molecular formula C9H15ClF3N B2921691 [4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride CAS No. 2361635-16-5

[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride

Cat. No.: B2921691
CAS No.: 2361635-16-5
M. Wt: 229.67
InChI Key: HBDRITJRQFWSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride is a useful research compound. Its molecular formula is C9H15ClF3N and its molecular weight is 229.67. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of EN300-7431820 are currently unknown. The compound’s name suggests it may contain a trifluoromethyl group , which is commonly found in many pharmaceuticals . .

Mode of Action

Generally, compounds with a trifluoromethyl group can interact with their targets in various ways, such as blocking the reuptake of neurotransmitters . .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to summarize the affected biochemical pathways and their downstream effects. Biochemical pathways involve complex interactions between various molecules, and the impact of a specific compound depends on its precise mode of action .

Action Environment

The action environment refers to how environmental factors influence a compound’s action, efficacy, and stabilityFactors such as temperature, ph, and the presence of other molecules can significantly influence a compound’s activity .

Properties

IUPAC Name

[4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N.ClH/c10-9(11,12)8-3-1-7(5-8,6-13)2-4-8;/h1-6,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDRITJRQFWSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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